Methyl 3-(trifluoromethyl)quinoline-8-carboxylate
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Overview
Description
Methyl 3-(trifluoromethyl)quinoline-8-carboxylate is an organic compound with the molecular formula C12H8F3NO2 and a molecular weight of 255.19 g/mol This compound is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group at the 3-position and a carboxylate ester group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(trifluoromethyl)quinoline-8-carboxylate typically involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds under mild conditions . This metal-free process achieves a C-C bond cleavage of 1,3-dicarbonyl compounds for use as a C1 synthon.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(trifluoromethyl)quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(trifluoromethyl)quinoline-8-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(trifluoromethyl)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The quinoline ring can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Quinoline-8-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl quinoline-8-carboxylate: Similar structure but without the trifluoromethyl group, affecting its biological activity.
Trifluoromethylquinoline: Contains the trifluoromethyl group but lacks the carboxylate ester group.
Uniqueness: Methyl 3-(trifluoromethyl)quinoline-8-carboxylate is unique due to the presence of both the trifluoromethyl and carboxylate ester groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H8F3NO2 |
---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
methyl 3-(trifluoromethyl)quinoline-8-carboxylate |
InChI |
InChI=1S/C12H8F3NO2/c1-18-11(17)9-4-2-3-7-5-8(12(13,14)15)6-16-10(7)9/h2-6H,1H3 |
InChI Key |
IAEOPFSZAMDKFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC(=CN=C21)C(F)(F)F |
Origin of Product |
United States |
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